![molecular formula C18H15NO4 B1649979 (4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 1097-21-8](/img/structure/B1649979.png)
(4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a phenyl group, a dimethoxyphenyl group, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of 3,5-dimethoxybenzaldehyde with 2-phenyl-1,3-oxazol-5-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
(4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Some compounds similar to (4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one include:
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural configuration
属性
CAS 编号 |
1097-21-8 |
|---|---|
分子式 |
C18H15NO4 |
分子量 |
309.3 g/mol |
IUPAC 名称 |
(4E)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO4/c1-21-14-8-12(9-15(11-14)22-2)10-16-18(20)23-17(19-16)13-6-4-3-5-7-13/h3-11H,1-2H3/b16-10+ |
InChI 键 |
ZBJVMNKSVRSROR-MHWRWJLKSA-N |
SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC |
手性 SMILES |
COC1=CC(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC |
规范 SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


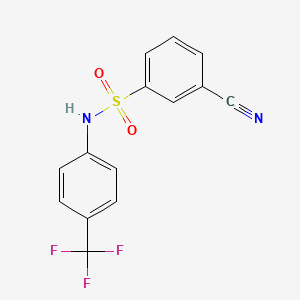
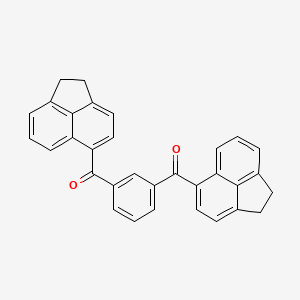
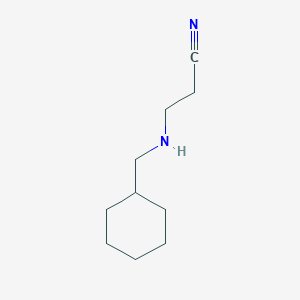
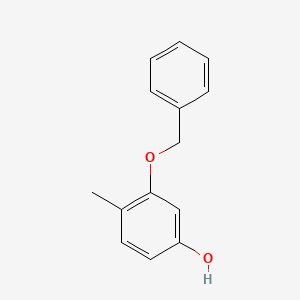
![3-Azaspiro[5.6]dodecane-2,4-dione](/img/structure/B1649904.png)

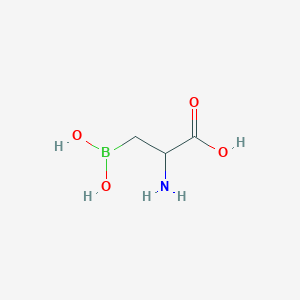
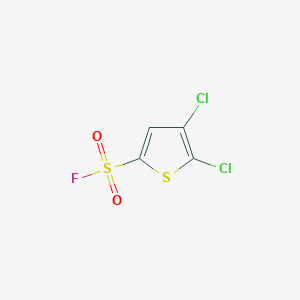

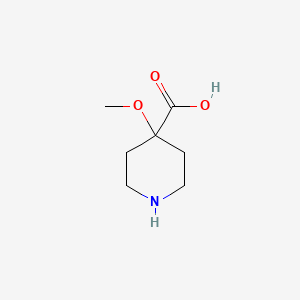


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1649917.png)

